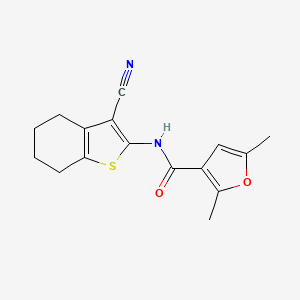![molecular formula C16H16F3NOS B4670138 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4670138.png)
5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide
Descripción general
Descripción
5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide, also known as Compound A, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a member of the amide class of organic compounds, which are known for their diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A involves its selective inhibition of the enzyme IKKβ, which is a key regulator of the NF-κB signaling pathway. This pathway is involved in the production of pro-inflammatory cytokines, and its dysregulation has been implicated in the development of various inflammatory diseases. By selectively inhibiting IKKβ, this compound A has been shown to reduce the production of pro-inflammatory cytokines, thereby potentially providing a therapeutic benefit in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects in various in vitro and in vivo models. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various inflammatory stimuli. Additionally, it has been shown to reduce the activation of NF-κB, a key regulator of the inflammatory response. These effects have been observed in various cell types, including macrophages and dendritic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A as a research tool is its selectivity for IKKβ, which allows for the specific investigation of the NF-κB signaling pathway. Additionally, its synthetic nature allows for the production of large quantities of the compound, which is important for conducting experiments in vitro and in vivo. However, one limitation of this compound A is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for the study of 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A. One area of interest is the investigation of its potential therapeutic use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound A, as well as its potential off-target effects. Finally, the development of new synthetic methods for the production of this compound A and related compounds may further expand its potential use as a research tool.
Aplicaciones Científicas De Investigación
5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A has been studied for its potential use in various scientific research applications, including as a tool for investigating the role of specific biochemical pathways in disease states. Specifically, this compound A has been shown to selectively inhibit the activity of a key enzyme involved in the production of pro-inflammatory cytokines, which are known to play a role in the development of various inflammatory diseases.
Propiedades
IUPAC Name |
5-thiophen-2-yl-N-[4-(trifluoromethyl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NOS/c17-16(18,19)12-7-9-13(10-8-12)20-15(21)6-2-1-4-14-5-3-11-22-14/h3,5,7-11H,1-2,4,6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNPFNOBOMBUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(3-isopropoxypropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4670055.png)
![3-({[3-(isopropoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4670060.png)
![1-ethyl-4-{[{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4670066.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4670077.png)
![N-allyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4670082.png)
![N-benzyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4670083.png)
![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate](/img/structure/B4670086.png)
![[1-(2,5-difluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4670094.png)
![methyl 2-{[3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4670111.png)


![5-(2-ethoxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4670130.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4670144.png)
![1-[2-(1-azocanylcarbonyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4670145.png)
